

physical and chemical properties of meso-1,2-dibromo-1,2-diphenylethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *meso-1,2-Dibromo-1,2-diphenylethane*

Cat. No.: B7791125

[Get Quote](#)

An In-depth Technical Guide to **meso-1,2-dibromo-1,2-diphenylethane**

Introduction

meso-1,2-dibromo-1,2-diphenylethane, also known as meso-stilbene dibromide, is an organic compound that serves as a key intermediate in various organic syntheses and as a model substrate in mechanistic studies.^{[1][2]} Its structure contains two adjacent chiral centers, but due to an internal plane of symmetry, the molecule is achiral, classifying it as a meso compound.^{[1][2]} This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions.

Physical and Chemical Properties

meso-1,2-dibromo-1,2-diphenylethane is typically a white to pale yellow crystalline powder.^{[3][4][5]} It is notable for its high melting point, which is attributed to its crystalline symmetry.^[2] The compound is insoluble in water but can be recrystallized from solvents like ethanol or acetic acid.^{[3][6]}

Quantitative Data Summary

The physical and spectroscopic properties of **meso-1,2-dibromo-1,2-diphenylethane** are summarized in the tables below.

Table 1: Physical Properties

Property	Value	Source(s)
Molecular Formula	C₁₄H₁₂Br₂	[1] [7] [8]
Molecular Weight	340.06 g/mol	[3] [6] [8]
Melting Point	236-246 °C (with decomposition)	[2] [3] [7] [9]
Boiling Point	323.8 °C at 760 mmHg (Predicted)	[3] [10] [11]
Density	~1.613 g/cm ³ (Predicted)	[3] [10]
Appearance	White to pale cream crystals or powder	[3] [5]

| Solubility | Insoluble in water [\[3\]](#)[\[10\]](#) |

Table 2: Spectroscopic Data

Technique	Peak(s) / Chemical Shift (δ)	Description	Source(s)
^1H NMR (CDCl_3)	5.50 ppm (s, 2H), 7.35-7.65 ppm (m, 10H)	Singlet for the two equivalent methine protons; multiplet for the ten phenyl protons.	[2][6]
^{13}C NMR (CDCl_3)	56.1, 127.9, 128.8, 129.0, 140.0 ppm	Peaks corresponding to the methine and phenyl carbons.	[6]
Mass Spec. (EI+)	m/z 338, 340, 342	Molecular ion peaks showing the characteristic isotopic pattern for two bromine atoms.	[6]

| Infrared (IR) | | Characteristic C-H (aromatic), C=C (aromatic), and C-Br stretching vibrations. |
[12][13][14] |

Chemical Reactions and Reactivity

The reactivity of **meso-1,2-dibromo-1,2-diphenylethane** is dominated by the two bromine substituents, which can participate in various elimination and substitution reactions.

Dehydrohalogenation

When treated with a strong base, such as alcoholic potassium hydroxide (KOH), **meso-1,2-dibromo-1,2-diphenylethane** undergoes a double dehydrohalogenation to form diphenylacetylene.[8][15] This reaction proceeds via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the hydrogen and bromine atoms being eliminated.[16] The stereochemistry of the starting material dictates the product, with the meso isomer yielding the (E)-alkene intermediate.[2][16]

Caption: Reaction pathway for the formation of diphenylacetylene.

Electrochemical Dehalogenation

The compound can undergo electrochemical dehalogenation when studied in acetonitrile.^[17]^[18] This reaction is often used in mechanistic studies to probe the stereochemical outcomes of electron transfer processes.^[17]

Other Reactions

meso-1,2-dibromo-1,2-diphenylethane is also used to study reactions with nucleophiles like 9-substituted fluorenone ions in dimethyl sulfoxide (DMSO).^[17] Furthermore, it can be reduced by electrochemically generated fullerene anions (C_{60}^{3-}).^[17]^[18]

Experimental Protocols

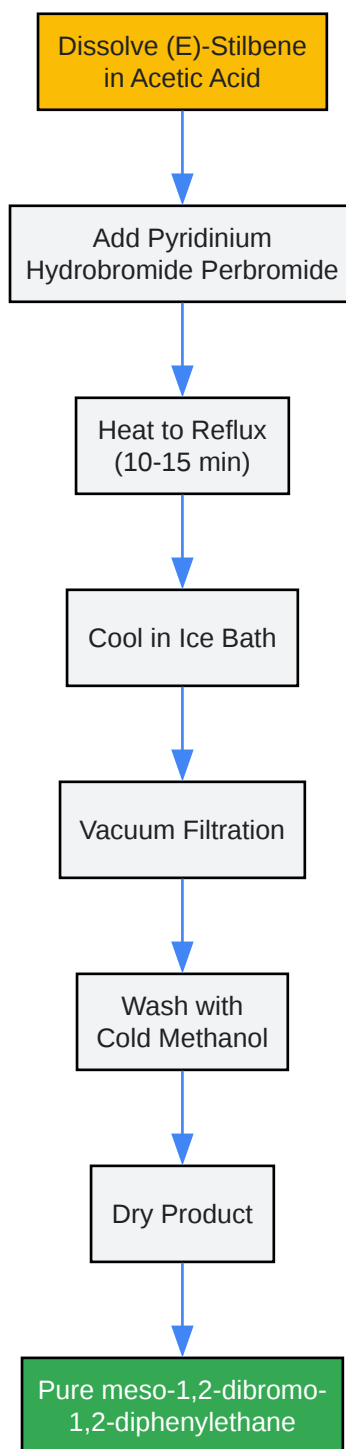
Synthesis of meso-1,2-dibromo-1,2-diphenylethane from (E)-Stilbene

The most common laboratory synthesis involves the stereospecific anti-addition of bromine to (E)-stilbene.^[2]^[15] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion via an S_N2 mechanism, resulting exclusively in the meso product.^[12]^[19]

Method 1: Using Pyridinium Hydrobromide Perbromide^[9]^[12]^[19]

- **Dissolution:** In a suitable flask, dissolve (E)-stilbene (1 equivalent) in glacial acetic acid by warming gently.^[9]^[19]
- **Addition of Brominating Agent:** Add pyridinium hydrobromide perbromide (1.1 equivalents) to the solution.^[9]^[19] This reagent is a solid and is considered a safer alternative to liquid bromine.^[12]^[19]
- **Reaction:** Heat the mixture to reflux for approximately 10-15 minutes. The product, **meso-1,2-dibromo-1,2-diphenylethane**, will precipitate out of the solution as small platelets.^[15]^[19]
- **Isolation:** Cool the reaction mixture in an ice bath to maximize precipitation.^[12]^[19]

- Purification: Collect the crystalline product by vacuum filtration using a Büchner or Hirsch funnel. Wash the solid with cold methanol to remove any residual color and impurities.[\[9\]](#)[\[12\]](#)[\[19\]](#)
- Drying: Air-dry the product on filter paper, followed by drying in a vacuum desiccator.[\[12\]](#)



[Click to download full resolution via product page](#)

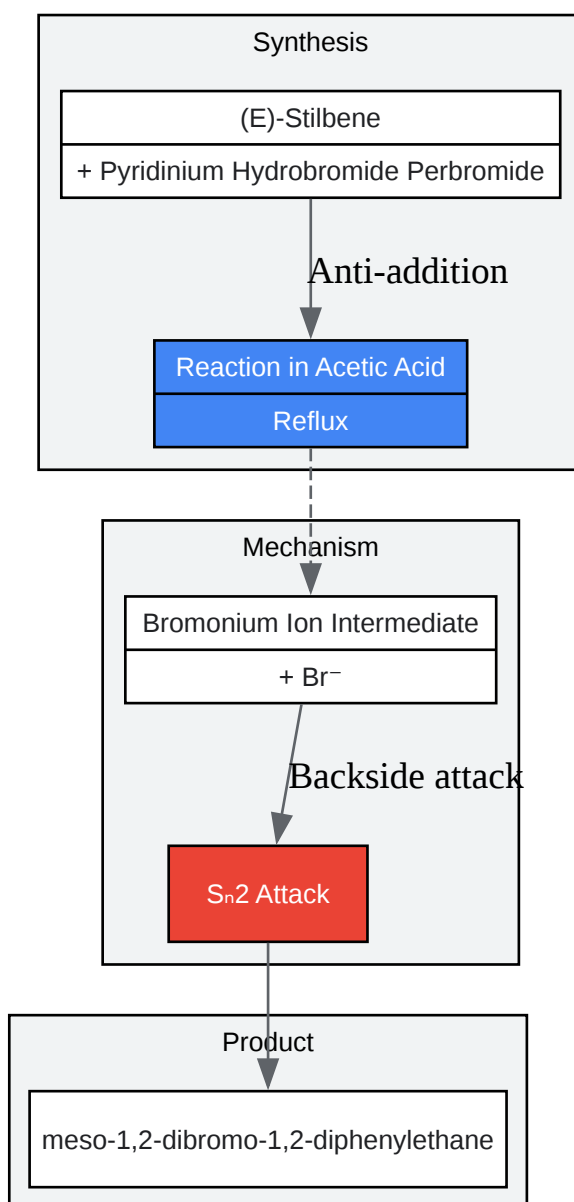
Caption: Experimental workflow for the synthesis of the title compound.

Method 2: Green Bromination^[20]

- **Dissolution:** Dissolve (E)-stilbene in ethanol in a round-bottom flask with warming and stirring.
- **Acidification:** Slowly add concentrated hydrobromic acid (HBr) to the flask.
- **Oxidation:** While refluxing, add 30% hydrogen peroxide (H₂O₂) dropwise. The reaction between HBr and H₂O₂ generates bromine in situ.
- **Precipitation:** Continue stirring until the solution becomes cloudy white, indicating product formation.
- **Workup:** Cool the flask, neutralize any excess acid with sodium bicarbonate solution, and then cool further in an ice bath.
- **Isolation and Purification:** Isolate the product by vacuum filtration, washing with ice-cold water and then ice-cold ethanol.

Characterization Protocols

- **Melting Point Determination:** A well-dried sample of the product should be used to determine its melting point, which is expected to be sharp and around 241 °C.^{[7][12]} A broad melting range would indicate impurities.
- **Infrared (IR) Spectroscopy:** Record the IR spectrum of the compound using a dried potassium bromide (KBr) pellet as the support material.^[12] Assign the characteristic absorption bands for the functional groups present.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Acquire the ¹H NMR spectrum by dissolving approximately 30 mg of a well-dried sample in a suitable deuterated solvent, such as CDCl₃.^{[6][12]} The spectrum should show a characteristic singlet for the two equivalent methine protons.^[2]



[Click to download full resolution via product page](#)

Caption: Logical relationship in the stereospecific synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 13440-24-9: meso-1,2-dibromo-1,2-diphenylethane [cymitquimica.com]
- 2. 1,2-Dibromo-1,2-diphenylethane | 5789-30-0 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. meso-1,2-Dibromo-1,2-diphenylethane | CymitQuimica [cymitquimica.com]
- 5. meso-1,2-Dibromo-1,2-diphenylethane, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. 内消旋-1,2-二溴-1,2-二苯基乙烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. meso-Stilbene dibromide - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. 1,2-DIBROMO-1,2-DIPHENYLETHANE | 13440-24-9 [chemicalbook.com]
- 11. 1,2-DIBROMO-1,2-DIPHENYLETHANE CAS#: 5789-30-0 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. macmillanlearning.com [macmillanlearning.com]
- 15. prezi.com [prezi.com]
- 16. LON-CAPA Sn2 [s10.lite.msu.edu]
- 17. meso-1,2-Dibromo-1,2-diphenylethane = 97 13440-24-9 [sigmaaldrich.com]
- 18. scientificlabs.com [scientificlabs.com]
- 19. books.rsc.org [books.rsc.org]
- 20. cs.gordon.edu [cs.gordon.edu]
- To cite this document: BenchChem. [physical and chemical properties of meso-1,2-dibromo-1,2-diphenylethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7791125#physical-and-chemical-properties-of-meso-1-2-dibromo-1-2-diphenylethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com